azanide CAS No. 301154-69-8](/img/structure/B2865895.png)

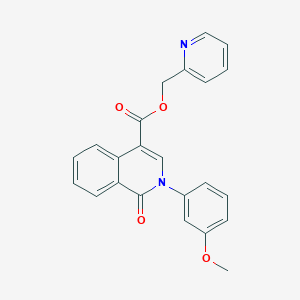

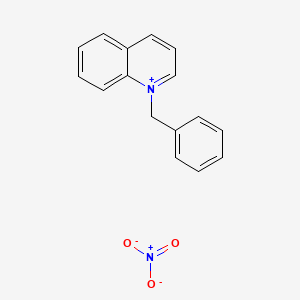

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide is a useful research compound. Its molecular formula is C21H14N2O4S and its molecular weight is 390.41. The purity is usually 95%.

BenchChem offers high-quality [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

The structural framework of this compound suggests potential as an antibacterial agent. Its pyridinium core can be structurally modified to target various bacterial strains. Research indicates that similar structures have shown efficacy against bacteria like Staphylococcus aureus and Escherichia coli . The sulfonyl azanide moiety could be further explored for its synergistic effects in enhancing antibacterial properties.

Biofilm Inhibition

Biofilms are protective layers formed by bacteria that make them resistant to antibiotics. The compound’s ability to disrupt biofilm formation could be a significant breakthrough in treating chronic infections . Studies on related compounds have assessed their minimum inhibitory concentrations (MIC) to prevent biofilm growth, which could be a promising application for this compound as well.

Antimicrobial Resistance Breakers

With the rise of antimicrobial resistance, there is a need for compounds that can break through this resistance. The compound’s structure allows for modifications that could help it act as a resistance breaker when combined with existing antibiotics .

Molecular Probes

Due to its distinct chemical structure, this compound could serve as a molecular probe. It can be tagged with fluorescent markers or radiolabels to study biological pathways, enzyme activities, or cellular processes .

Chemotherapeutic Research

In chemotherapeutic research, the compound’s framework could be utilized to develop novel anticancer agents. Its ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further exploration .

Organic Synthesis

This compound can also be used as a building block in organic synthesis. Its reactive sites allow for various chemical reactions, leading to the synthesis of a wide range of new compounds with potential applications in medicinal chemistry and materials science .

Safety And Hazards

Propiedades

IUPAC Name |

(3Z)-3-(benzenesulfonylimino)-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-28(26,27)15-9-3-1-4-10-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMRCFYBADBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2865814.png)

![1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2865833.png)

![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)